molecular formula C10H18N2O B13894979 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone

1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone

Cat. No.: B13894979
M. Wt: 182.26 g/mol
InChI Key: WGTUQPCOOSSNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone is a compound that features a piperidine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone typically involves the reaction of azetidine with piperidine derivatives under controlled conditions. One common method includes the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

  • 1-(4-(Azetidin-1-yl)phenyl)ethanone
  • 1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate
  • 1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid

Uniqueness: 1-[4-(Azetidin-3-yl)piperidin-1-yl]ethanone stands out due to its unique combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-[4-(azetidin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C10H18N2O/c1-8(13)12-4-2-9(3-5-12)10-6-11-7-10/h9-11H,2-7H2,1H3

InChI Key

WGTUQPCOOSSNAW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2CNC2

Origin of Product

United States

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